molecular formula C19H17FN4O3 B1677211 1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea CAS No. 231957-54-3

1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea

Cat. No. B1677211
M. Wt: 368.4 g/mol
InChI Key: NKPHEWJJTGPRSL-OCCSQVGLSA-N
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Description

MIV-150 is a tight-binding, allosteric inhibitor of reverse transcriptase that is active against HIV-1 and HIV-2 (both EC50s = 1 nM in vitro). It has been shown to inactivate viruses that are resistant to other antiviral drugs, including non-nucleoside reverse transcriptase inhibitors, nucleoside reverse transcriptase inhibitors, and protease inhibitors. Although MIV-150 possesses poor oral bioavailability, it demonstrates efficacy when formulated as a topical microbicide.
MIV 150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been found effective against simian-human immunodeficiency virus-RT (SHIV-RT).

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Novel Compounds : This compound is a part of research exploring the synthesis of new chemical entities. For instance, the synthesis of related compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, demonstrates the scientific interest in exploring similar structures for potential applications in drug development (Zhang et al., 2019).

  • Conformational Studies of Ureas : Studies on heterocyclic ureas, such as the one involving complexation-induced unfolding of these compounds, provide insights into their structural and bonding characteristics. This can be crucial for understanding their potential interactions and reactivity in various applications (Corbin et al., 2001).

Potential Applications

  • Inhibitors in Biological Systems : Certain urea derivatives have been identified as inhibitors of specific enzymes or proteins, potentially offering a pathway for therapeutic applications. For example, research on inhibitors of human and murine soluble epoxide hydrolase showcases the potential of urea-based compounds in medicinal chemistry (Rose et al., 2010).

  • Antimicrobial and Antiproliferative Activities : Derivatives of urea compounds have been synthesized and evaluated for their antimicrobial activities against various strains. This indicates a potential use in developing new antimicrobial agents (Mannam et al., 2020). Additionally, some urea derivatives have shown antiproliferative activity against cancer cell lines, suggesting their application in cancer research (Al-Sanea et al., 2018).

properties

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHEWJJTGPRSL-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177773
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea

CAS RN

231957-54-3
Record name MIV 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIV-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 2
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 3
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 4
Reactant of Route 4
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 5
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 6
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea

Citations

For This Compound
1
Citations
OJ D'Cruza, FM Uckuna - Drug Delivery and Development of Anti …, 2014 - books.google.com
Human immunodeficiency virus (HIV) type 1 infection remains a global health concern affecting millions of individuals worldwide [1]. Currently, there are 27 US Food and Drug …
Number of citations: 1 books.google.com

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